N'1,N'6-bis[(4-methoxyphenyl)acetyl]hexanedihydrazide N'1,N'6-bis[(4-methoxyphenyl)acetyl]hexanedihydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1023083
InChI: InChI=1S/C24H30N4O6/c1-33-19-11-7-17(8-12-19)15-23(31)27-25-21(29)5-3-4-6-22(30)26-28-24(32)16-18-9-13-20(34-2)14-10-18/h7-14H,3-6,15-16H2,1-2H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32)
SMILES: COC1=CC=C(C=C1)CC(=O)NNC(=O)CCCCC(=O)NNC(=O)CC2=CC=C(C=C2)OC
Molecular Formula: C24H30N4O6
Molecular Weight: 470.5 g/mol

N'1,N'6-bis[(4-methoxyphenyl)acetyl]hexanedihydrazide

CAS No.:

Cat. No.: VC1023083

Molecular Formula: C24H30N4O6

Molecular Weight: 470.5 g/mol

* For research use only. Not for human or veterinary use.

N'1,N'6-bis[(4-methoxyphenyl)acetyl]hexanedihydrazide -

Specification

Molecular Formula C24H30N4O6
Molecular Weight 470.5 g/mol
IUPAC Name 1-N//',6-N//'-bis[2-(4-methoxyphenyl)acetyl]hexanedihydrazide
Standard InChI InChI=1S/C24H30N4O6/c1-33-19-11-7-17(8-12-19)15-23(31)27-25-21(29)5-3-4-6-22(30)26-28-24(32)16-18-9-13-20(34-2)14-10-18/h7-14H,3-6,15-16H2,1-2H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32)
Standard InChI Key WKZGUOYRSSDFOI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)NNC(=O)CCCCC(=O)NNC(=O)CC2=CC=C(C=C2)OC
Canonical SMILES COC1=CC=C(C=C1)CC(=O)NNC(=O)CCCCC(=O)NNC(=O)CC2=CC=C(C=C2)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator